4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid
Description
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(E)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ |
InChI Key |
SKBMOBUYXGBBMZ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of furan-2-ylmethanamine with suitable precursors under controlled conditions. One common method involves the condensation of furan-2-ylmethanamine with an appropriate aldehyde, followed by further reactions to introduce the oxobutenoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as microwave-assisted synthesis, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan derivatives with different functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The 4-methylanilino derivative achieves high yields (~94%) due to optimized reaction conditions between p-toluidine and maleic anhydride . The furan derivative may require modified protocols to account for steric or electronic effects of the heteroaromatic group.
- Substituent Effects: Bulky substituents (e.g., pyrazole in IR-01) improve binding to enzymes like thymidylate synthase but may reduce solubility .
Physicochemical Properties
Key Observations :
- The furan derivative’s solubility profile resembles its phenyl-substituted analogs, with poor aqueous solubility necessitating organic solvents (e.g., DMSO) for biological assays .
- Lower predicted LogP for the furan derivative (1.2–1.5) compared to the 4-methylanilino analog (1.8) suggests marginally improved hydrophilicity due to the oxygen-rich furan ring.
Enzyme Inhibition
- Tyrosinase Inhibition: Analogous compounds, such as 4-[4-[(2-hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid, exhibit binding energies of −7.5 kcal/mol (vs. −5.6 kcal/mol for kojic acid), attributed to polar interactions with the enzyme’s active site . The furan derivative’s oxygen atoms may similarly coordinate metal ions in enzyme pockets.
- Thymidylate Synthase Inhibition: Derivatives like (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid show IC₅₀ values in the µM range, with activity linked to the enone system’s electrophilicity .
Anticancer Potential
- IR-01 : Demonstrates synergistic effects with doxorubicin and cisplatin, inducing apoptosis via DNA damage and splenic phagocytosis enhancement . The furan derivative’s bioactivity remains unstudied but could leverage similar mechanisms.
- Antioxidant Activity: The aza-Michael adduct of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid exhibits radical scavenging activity, suggesting that furan-containing analogs may also act as redox modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
